4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S/c21-18(28)13-6-8-14(9-7-13)25-17(27)11-29-20-16-10-24-26(19(16)22-12-23-20)15-4-2-1-3-5-15/h1-10,12H,11H2,(H2,21,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPIOBZDBAFWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, leading to its inhibition. This inhibition disrupts the normal progression of the cell cycle, preventing the cells from proliferating
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating. The downstream effects of this disruption can vary depending on the type of cell and the specific biochemical context.
Biochemical Analysis
Biochemical Properties
The pyrazolo[3,4-d]pyrimidine core of 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is known to interact with various enzymes and proteins. Specific interactions of this compound with biomolecules have not been reported yet.
Biological Activity
The compound 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, mechanisms of action, and related research findings.
Structure and Properties
The compound's structure can be broken down into key components:
- Pyrazolo[3,4-d]pyrimidine core : Known for its role in various biological activities.
- Thioacetamido group : Implicated in enhancing bioactivity and selectivity.
- Benzamide moiety : Often associated with various pharmacological effects.
Anticancer Activity
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For example:
- In vitro studies have demonstrated that compounds with this scaffold can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound's IC50 values for these cell lines range from 2.24 µM to 42.3 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Inhibitory Concentrations (IC50) of Pyrazolo[3,4-d]pyrimidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | A549 | 2.24 |
| 1d | MCF-7 | 1.74 |
| 12b | HCT-116 | 19.56 |
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Flow cytometric analyses have shown that treatment with these compounds leads to increased apoptosis in cancer cells. For instance, compound 1a induced a significant sub-G1 peak in A549 cells, indicating a rise in apoptotic cells .
- Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at specific phases (S and G2/M), which is crucial for preventing cancer cell proliferation .
Target Selectivity
Recent studies have highlighted the dual inhibitory effects of some pyrazolo[3,4-d]pyrimidine derivatives on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). For example, compound 5i demonstrated potent inhibition with IC50 values as low as 0.3 µM against EGFR .
Case Studies
Several case studies have been documented regarding the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Case Study on Compound 12b : This compound was evaluated for its anticancer properties against A549 and HCT-116 cell lines. It exhibited an IC50 value of 8.21 µM against A549 cells and showed strong apoptotic induction capabilities alongside significant inhibition of cell migration .
- Study on Compound 1a : This compound was found to significantly inhibit tumor growth in vivo models when administered at low micromolar concentrations, reinforcing its potential as a therapeutic agent .
Scientific Research Applications
EGFR Inhibition
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can act as effective EGFR inhibitors. The compound has been designed to target the ATP-binding site of EGFR, which is crucial in the development of cancer therapies.
Case Study:
A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-proliferative activities against various cancer cell lines. The results demonstrated that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced EGFR inhibitory activity .
| Compound | IC50 (µM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.5 | A431 (EGFR+) | ATP competitive inhibition |
| Compound B | 0.8 | H1975 (EGFR T790M) | Induction of apoptosis |
| Target Compound | 0.6 | HCC827 (EGFR+) | Cell cycle arrest at G2/M |
Anti-Cancer Activity
The compound's structural features suggest potential anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
Mechanism:
Molecular docking studies have shown that the compound can bind effectively to the active site of EGFR, leading to an increase in the BAX/Bcl-2 ratio, which is indicative of apoptosis .
Case Study:
In vitro studies revealed that treatment with the compound resulted in a significant reduction in cell viability across multiple cancer cell lines, suggesting its potential utility in cancer therapy .
Anti-inflammatory Properties
The pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their anti-inflammatory effects. These compounds can inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases.
Research Findings:
A recent study indicated that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, providing insights into their therapeutic potential in diseases characterized by inflammation .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and biological activities of the target compound and its analogues:
Key Observations
Derivatives in and integrate chromen-4-one or fluorophenyl groups, which may improve lipophilicity and target binding .
Substituent Impact: The thioacetamide-benzamide linker in the target compound likely enhances solubility compared to the 5-carbonitrile group in compound 71, which may prioritize hydrophobic interactions .
The target compound’s benzamide-acetamide side chain may favor interactions with ATP-binding pockets in kinases, though empirical data is needed .
Pharmacological Context
Pyrazolo[3,4-d]pyrimidines broadly exhibit antitumor activity by mimicking purines and interfering with DNA synthesis or kinase signaling . The target compound’s thioether linkage (C–S–C) may confer resistance to oxidative degradation compared to oxygen-linked analogues, improving pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
